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Abstract
CKI-7, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive

inhibitor of Casein Kinase 1 (CK1), a ubiquitous serine/threonine kinase implicated in a myriad

of cellular processes. This document provides a comprehensive overview of the discovery,

development, and molecular pharmacology of CKI-7. It details its inhibitory activity, selectivity

profile, and mechanism of action. Furthermore, this guide outlines key experimental protocols

for its synthesis, in vitro kinase assays, and in vivo evaluation, and visually represents its

interaction with critical signaling pathways.

Discovery and Development
CKI-7 was first described in a 1989 publication by Chijiwa et al. as a novel and selective

inhibitor of Casein Kinase 1.[1] The researchers synthesized a series of

isoquinolinesulfonamide derivatives and identified CKI-7 as a potent inhibitor of CK1. This initial

study laid the groundwork for the use of CKI-7 as a valuable tool to probe the physiological

functions of CK1.

Chemical Properties and Synthesis
Chemical Name: N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide Molecular Formula:

C₁₁H₁₂ClN₃O₂S Molecular Weight: 285.75 g/mol
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Synthesis Protocol
The synthesis of CKI-7 involves a two-step process starting from 5-chloroisoquinoline.

Step 1: Synthesis of 5-chloroisoquinoline-8-sulfonyl chloride

To a cooled (0-5 °C) and stirred solution of chlorosulfonic acid, slowly add 5-

chloroisoquinoline.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 80°C for 2 hours.

Carefully pour the reaction mixture onto crushed ice.

The resulting precipitate, 5-chloroisoquinoline-8-sulfonyl chloride, is collected by filtration,

washed with cold water, and dried under vacuum.

Step 2: Synthesis of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7)

Dissolve 5-chloroisoquinoline-8-sulfonyl chloride in a suitable aprotic solvent, such as

dichloromethane.

To this solution, add a molar excess of ethylenediamine at room temperature with stirring.

The reaction is typically allowed to proceed for 4-6 hours.

After the reaction is complete, the solvent is removed under reduced pressure.

The crude product is then purified by column chromatography on silica gel using a

methanol/dichloromethane gradient to yield pure CKI-7.

Mechanism of Action and Biological Activity
CKI-7 functions as an ATP-competitive inhibitor of Casein Kinase 1.[1] This means it binds to

the ATP-binding pocket of the CK1 enzyme, preventing the binding of ATP and subsequent

phosphorylation of its substrates.

Quantitative Inhibitory Activity
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The inhibitory potency of CKI-7 against CK1 has been well-characterized.

Parameter Value (µM) Reference

IC50 6 [2]

Ki 8.5 [2]

Kinase Selectivity Profile
While CKI-7 is a potent inhibitor of CK1, it also exhibits activity against other kinases,

particularly at higher concentrations. Its selectivity has been profiled against a panel of kinases.

Kinase IC50 (µM) Reference

Casein Kinase 1 (CK1) 6 [2]

Casein Kinase 2 (CK2) 90 [2]

Protein Kinase C (PKC) >1000 [2]

CaM Kinase II (CaMKII) 195 [2]

cAMP-dependent Protein

Kinase (PKA)
550 [2]

Serum/glucocorticoid-regulated

kinase (SGK)
Inhibits [2]

Ribosomal S6 Kinase 1 (S6K1) Inhibits [2]

Mitogen- and stress-activated

protein kinase-1 (MSK1)
Inhibits [2]

Role in Signaling Pathways
Casein Kinase 1 is a key regulator of numerous signaling pathways, and CKI-7 has been

instrumental in elucidating these roles. One of the most well-studied pathways affected by CKI-
7 is the Wnt signaling pathway.
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Inhibition of the Wnt Signaling Pathway
CK1 is a critical component of the β-catenin destruction complex in the canonical Wnt signaling

pathway. By inhibiting CK1, CKI-7 prevents the phosphorylation of β-catenin, leading to its

stabilization and accumulation. This, in turn, can modulate the expression of Wnt target genes.
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CKI-7 inhibits CK1, a key component of the β-catenin destruction complex.

Experimental Protocols
In Vitro Casein Kinase 1 Assay
This protocol outlines a radiometric filter-binding assay to determine the inhibitory activity of

CKI-7 on CK1.

Materials:
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Recombinant human Casein Kinase 1 (CK1)

Casein from bovine milk (dephosphorylated)

[γ-³²P]ATP

CKI-7

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Stop solution (e.g., 75 mM phosphoric acid)

P81 phosphocellulose paper

Scintillation counter and scintillation fluid

Procedure:

Prepare a reaction mixture containing kinase reaction buffer, dephosphorylated casein

(substrate), and the desired concentration of CKI-7 or vehicle (DMSO).

Pre-incubate the mixture at 30°C for 10 minutes.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction at 30°C for a set time (e.g., 20 minutes), ensuring the reaction is in the

linear range.

Stop the reaction by adding the stop solution.

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-

³²P]ATP.

Wash once with acetone and let the paper air dry.

Place the dried paper in a scintillation vial with scintillation fluid and measure the

incorporated radioactivity using a scintillation counter.
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Calculate the percentage of inhibition by comparing the radioactivity in the CKI-7 treated

samples to the vehicle control.

In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of CKI-7 in a

subcutaneous xenograft mouse model.

Materials:

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

Cancer cell line known to be sensitive to CK1 inhibition

CKI-7 formulated for in vivo administration (e.g., in a solution of DMSO and saline)

Calipers for tumor measurement

Sterile surgical instruments for cell implantation

Workflow:
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Workflow for an in vivo xenograft study to evaluate the efficacy of CKI-7.
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Conclusion
CKI-7 remains a cornerstone tool for researchers investigating the multifaceted roles of Casein

Kinase 1 in cellular signaling and disease. Its well-defined mechanism of action, coupled with a

substantial body of literature detailing its effects, makes it an invaluable pharmacological agent.

This guide provides a foundational understanding of CKI-7's history, properties, and

applications, serving as a resource for its continued use in advancing our knowledge of kinase

biology and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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